molecular formula C13H24N2O2 B2957891 Tert-butyl N-(5-azaspiro[3.5]nonan-7-yl)carbamate CAS No. 2416237-35-7

Tert-butyl N-(5-azaspiro[3.5]nonan-7-yl)carbamate

Cat. No.: B2957891
CAS No.: 2416237-35-7
M. Wt: 240.347
InChI Key: FQQSNFUKOBCDKW-UHFFFAOYSA-N
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Description

Tert-butyl N-(5-azaspiro[3.5]nonan-7-yl)carbamate is a chemical compound with the molecular formula C13H24N2O2. It is a spirocyclic compound, which means it contains a unique structure where two rings are connected through a single atom. This compound is often used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

Tert-butyl N-(5-azaspiro[3.5]nonan-7-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Safety and Hazards

The safety information for a related compound, tert-butyl N-{5-azaspiro[3.5]nonan-8-yl}carbamate, includes the following hazard statements: H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for Tert-butyl N-(5-azaspiro[3.5]nonan-7-yl)carbamate and related compounds could involve their use in the development of PROTACs for targeted protein degradation . This is a promising area of research for the development of new therapeutics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(5-azaspiro[3.5]nonan-7-yl)carbamate typically involves the reaction of tert-butyl carbamate with a spirocyclic amine. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency and yield, with careful monitoring of reaction parameters such as temperature, pressure, and reaction time. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(5-azaspiro[3.5]nonan-7-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions may include the use of acids or bases as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various amine derivatives.

Mechanism of Action

The mechanism of action of tert-butyl N-(5-azaspiro[3.5]nonan-7-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-(7-azaspiro[3.5]nonan-1-yl)carbamate hydrochloride
  • Tert-butyl N-(5-azaspiro[3.5]nonan-8-yl)carbamate

Uniqueness

Tert-butyl N-(5-azaspiro[3.5]nonan-7-yl)carbamate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications where specific structural features are required.

Properties

IUPAC Name

tert-butyl N-(5-azaspiro[3.5]nonan-7-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-10-5-8-13(14-9-10)6-4-7-13/h10,14H,4-9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQQSNFUKOBCDKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2(CCC2)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2416237-35-7
Record name tert-butyl N-{5-azaspiro[3.5]nonan-7-yl}carbamate
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